molecular formula C11H20O2 B14787943 Methyl 8-methylnon-6-enoate

Methyl 8-methylnon-6-enoate

Cat. No.: B14787943
M. Wt: 184.27 g/mol
InChI Key: VGNUXABWYPYWTB-UHFFFAOYSA-N
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Description

Methyl 8-methylnon-6-enoate is a fatty acid ester derived from 8-methylnon-6-enoic acid, a branched-chain unsaturated fatty acid. Its molecular formula is C₁₁H₂₀O₂, with a molecular weight of 184.27 g/mol. These esters are biosynthetic precursors or derivatives of capsaicinoids and capsinoids, which are bioactive compounds in chili peppers (Capsicum spp.) . The methyl ester is hypothesized to contribute to volatile profiles in plants or serve as an intermediate in organic synthesis .

Properties

IUPAC Name

methyl 8-methylnon-6-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-10(2)8-6-4-5-7-9-11(12)13-3/h6,8,10H,4-5,7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNUXABWYPYWTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CCCCCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 8-methylnon-6-enoate can be synthesized through the esterification of 8-methylnon-6-enoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-methylnon-6-enoate undergoes various chemical reactions, including:

    Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 8-methylnon-6-enoate has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 8-methylnon-6-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The double bond and ester group in its structure allow it to participate in various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The biological activity, physicochemical properties, and applications of 8-methylnon-6-enoate esters vary significantly depending on the esterifying alcohol moiety. Below is a comparative analysis:

Table 1: Key Properties of Methyl 8-Methylnon-6-enoate and Analogues
Compound Molecular Formula Molecular Weight (g/mol) Biological Activity Natural/Synthetic Source Key References
This compound C₁₁H₂₀O₂ 184.27 Inferred: Potential role in fragrance or biosynthesis (similar to other esters) Synthetic or rare in nature (not explicitly reported)
(E)-Ethyl 8-methylnon-6-enoate C₁₂H₂₂O₂ 198.30 Selective cytotoxicity against prostate cancer cells (DU145, PC3, LNCaP); benign cell-safe Isolated from Capsicum chinense
Capsiate C₁₈H₂₆O₄ 306.18 Antifungal; non-pungent capsaicin analog with thermogenic potential Capsicum cultivars (e.g., CH-19 Sweet)
Isobutyl 8-methylnon-6-enoate C₁₄H₂₆O₂ 226.36 Contributes to green, fruity aroma in chili peppers Capsicum baccatum
4-Methylpentyl 8-methylnon-6-enoate C₁₆H₃₀O₂ 254.41 Aroma compound; used in GC calibration Synthetic or plant secondary metabolites

Physicochemical Properties

  • Retention Indices (GC): Isobutyl 8-methylnon-6-enoate: Retention Index (RI) = 1496.4 (HP-5MS column, He carrier gas) . Ethyl and methyl esters are expected to have lower RIs due to smaller molecular weights.
  • Solubility and Stability: All analogues are lipophilic, typical of fatty acid esters. Capsiate’s phenolic group enhances polarity slightly, improving solubility in polar organic solvents .

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